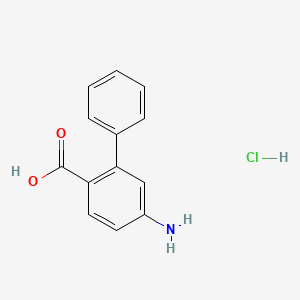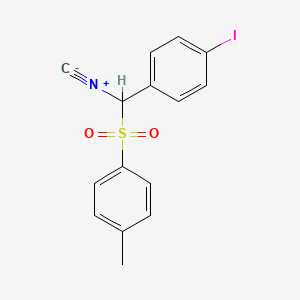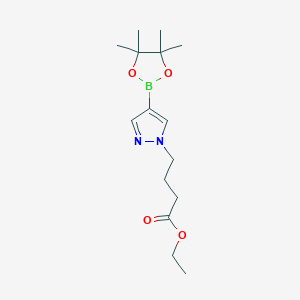![molecular formula C20H18F4N4O2 B8659688 4-[1-(4-Cyano-3-trifluoromethyl-phenylcarbamoyl)-1-methyl-ethylamino]-2-fluoro-N-methyl-benzamide CAS No. 1289942-55-7](/img/structure/B8659688.png)
4-[1-(4-Cyano-3-trifluoromethyl-phenylcarbamoyl)-1-methyl-ethylamino]-2-fluoro-N-methyl-benzamide
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. It would likely exhibit strong intermolecular forces due to the presence of the polar cyano, carbamoyl, and amide groups. Unfortunately, without a specific 3D model or X-ray diffraction data, it’s difficult to provide a detailed analysis of the molecular structure .properties
CAS RN |
1289942-55-7 |
|---|---|
Product Name |
4-[1-(4-Cyano-3-trifluoromethyl-phenylcarbamoyl)-1-methyl-ethylamino]-2-fluoro-N-methyl-benzamide |
Molecular Formula |
C20H18F4N4O2 |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
4-[[1-[4-cyano-3-(trifluoromethyl)anilino]-2-methyl-1-oxopropan-2-yl]amino]-2-fluoro-N-methylbenzamide |
InChI |
InChI=1S/C20H18F4N4O2/c1-19(2,28-13-6-7-14(16(21)9-13)17(29)26-3)18(30)27-12-5-4-11(10-25)15(8-12)20(22,23)24/h4-9,28H,1-3H3,(H,26,29)(H,27,30) |
InChI Key |
DWOZGYGNKMSXPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F)NC2=CC(=C(C=C2)C(=O)NC)F |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(S)-2-Hydroxy-3-aminopropoxy]-9H-carbazole](/img/structure/B8659613.png)




![2-Mercaptobenzo[d]oxazole-4-carbonitrile](/img/structure/B8659674.png)
![2,2,7-Trimethylbenzo[1,3]dioxin-4-one](/img/structure/B8659682.png)


![Benzyl[3-(aminocarbonyl)-5-iodo-2-thienyl]carbamate](/img/structure/B8659698.png)

![2,2'-[Ethane-1,2-diylbis(iminomethanediyl)]bis(4,6-di-tert-butylphenol)](/img/structure/B8659715.png)

